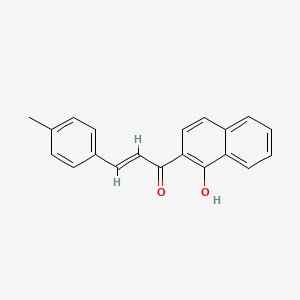
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects, making it a promising candidate for the treatment of various medical conditions.
Mechanism of Action
CR845 exerts its effects through activation of the kappa opioid receptor. This receptor is primarily found in the central and peripheral nervous systems and is involved in the modulation of pain, inflammation, and stress responses. Activation of the kappa opioid receptor by CR845 leads to the inhibition of pain signaling pathways and the reduction of inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, CR845 has been shown to have other biochemical and physiological effects. For example, it has been found to reduce itching in animal models of pruritus. Additionally, CR845 has been shown to have anti-depressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using CR845 in lab experiments is its specificity for the kappa opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation of using CR845 is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on CR845. One area of interest is its potential as a treatment for chronic pain conditions, such as fibromyalgia. Additionally, CR845 may have potential as a treatment for pruritus associated with various medical conditions, such as chronic kidney disease. Further research is also needed to fully understand the mechanism of action of CR845 and its potential effects on other physiological systems.
Synthesis Methods
The synthesis of CR845 involves several steps, starting with the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with N-(2,5-dimethylbenzyl)amine to yield the final product, CR845.
Scientific Research Applications
CR845 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, CR845 has been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema.
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-17-5-6-18(2)21(14-17)15-25-23(28)20-4-3-11-27(16-20)22-9-12-26(13-10-22)24(29)19-7-8-19/h5-6,14,19-20,22H,3-4,7-13,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXCDNZCLAKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)


![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)
